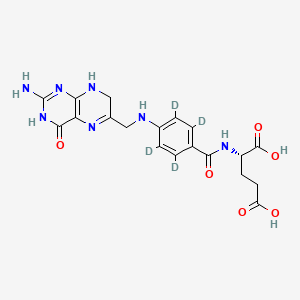
Dihydrofolic acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrofolic acid-d4 is a deuterated form of dihydrofolic acid, a derivative of folic acid (vitamin B9). It is an important intermediate in the biosynthesis of purines, pyrimidines, and certain amino acids. The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme mechanisms due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions
Dihydrofolic acid-d4 can be synthesized through the reduction of folic acid using deuterated reducing agents. The process typically involves the following steps:
Reduction of Folic Acid: Folic acid is reduced to dihydrofolic acid using a deuterated reducing agent such as deuterated sodium borohydride (NaBD4) in a suitable solvent like deuterated water (D2O).
Purification: The resulting this compound is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Large quantities of folic acid are reduced using deuterated reducing agents in industrial reactors.
Isolation and Purification: The product is isolated and purified using large-scale chromatographic methods to ensure high purity and yield.
化学反応の分析
Types of Reactions
Dihydrofolic acid-d4 undergoes various chemical reactions, including:
Reduction: It can be further reduced to tetrahydrofolic acid-d4 using deuterated reducing agents.
Oxidation: It can be oxidized back to folic acid under specific conditions.
Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Deuterated sodium borohydride (NaBD4), deuterated lithium aluminum hydride (LiAlD4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Solvents: Deuterated water (D2O), deuterated methanol (CD3OD).
Major Products
Tetrahydrofolic Acid-d4: Formed by the reduction of this compound.
Folic Acid: Formed by the oxidation of this compound.
科学的研究の応用
Dihydrofolic acid-d4 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Metabolic Pathway Studies: Used to trace metabolic pathways and understand the role of folic acid derivatives in cellular processes.
Enzyme Mechanism Studies: Used to study the mechanisms of enzymes such as dihydrofolate reductase.
Drug Development: Used in the development of antifolate drugs for the treatment of cancer and bacterial infections.
Isotope Labeling: Used as an isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies.
作用機序
Dihydrofolic acid-d4 exerts its effects by acting as a substrate for the enzyme dihydrofolate reductase. The enzyme catalyzes the reduction of this compound to tetrahydrofolic acid-d4, which is essential for the synthesis of purines, pyrimidines, and certain amino acids. This process is crucial for DNA and RNA synthesis, making this compound an important compound in cellular metabolism.
類似化合物との比較
Similar Compounds
Dihydrofolic Acid: The non-deuterated form of dihydrofolic acid-d4.
Tetrahydrofolic Acid: The fully reduced form of dihydrofolic acid.
Folic Acid: The oxidized form of dihydrofolic acid.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and traceability in scientific studies. This makes it particularly useful in metabolic and enzyme mechanism studies, where precise tracking of the compound is required.
特性
分子式 |
C19H21N7O6 |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H21N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D |
InChIキー |
OZRNSSUDZOLUSN-ALIZGMTFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=NC3=C(NC2)N=C(NC3=O)N)[2H] |
正規SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


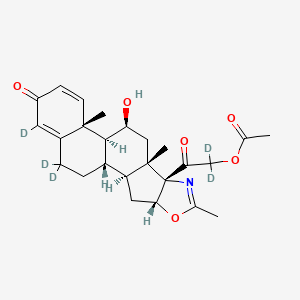

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2S)-1-[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(1,3-dihydroxypropan-2-yloxy)-3-hydroxypropan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12425779.png)

![3-[(2S,4S,5R)-4,5-dihydroxy-6-methyl-3-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12425792.png)
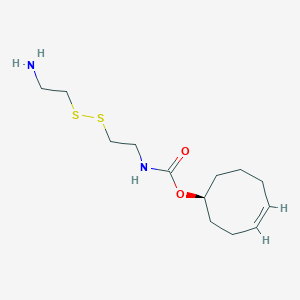
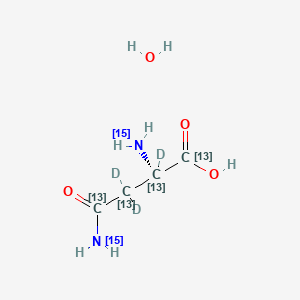
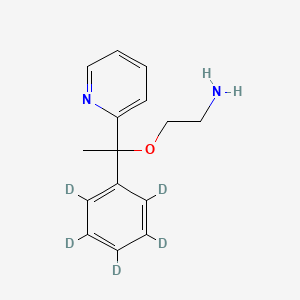

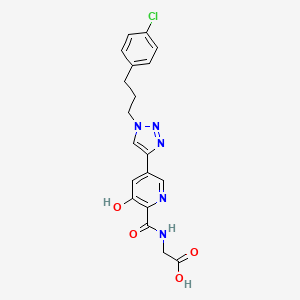



![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2R)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12425855.png)
